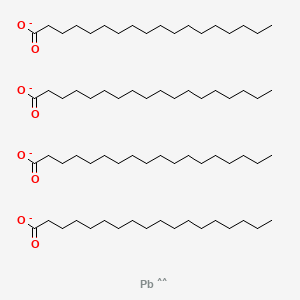
Lead(4+) stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Lead(4+) stearate can be synthesized through several methods:
-
Reaction of Stearic Acid with Lead(II) Oxide: : This method involves reacting stearic acid with lead(II) oxide in the presence of a catalyst such as acetic acid . The reaction can be represented as:
2C17H35COOH+PbO→(C17H35COO)2Pb+H2O
-
Exchange Reaction: : Another method involves an exchange reaction between lead(II) acetate and sodium stearate :
Pb(CH3COO)2+2NaC18H35O2→Pb(C18H35O2)2+2CH3COONa
Industrial production methods often involve these reactions under controlled conditions to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Lead(4+) stearate undergoes various chemical reactions, including:
Oxidation and Reduction: This compound has weak oxidizing or reducing powers.
Thermal Decomposition: The thermal decomposition of lead stearate in octanol can be used to synthesize lead nanoparticles.
Common reagents and conditions used in these reactions include octanol for thermal decomposition and various catalysts for oxidation and reduction reactions .
Applications De Recherche Scientifique
Lead(4+) stearate has several scientific research applications:
Nanoparticle Synthesis: It is used in the synthesis of lead nanoparticles through thermal decomposition.
Industrial Applications: This compound is used as a drier in oil paints and varnishes to speed up polymerization and oxidation processes.
Mécanisme D'action
The mechanism of action of lead(4+) stearate involves its interaction with various molecular targets and pathways:
Oxidative Stress: Lead compounds, including this compound, can induce oxidative stress by generating reactive oxygen species.
Endothelial Dysfunction: The oxidative stress caused by lead compounds can result in endothelial dysfunction, leading to increased vascular tone and systemic vasoconstriction.
Comparaison Avec Des Composés Similaires
Lead(4+) stearate can be compared with other similar compounds such as:
Lead(II) Stearate: Both compounds are salts of lead and stearic acid, but they differ in their oxidation states and specific applications.
Lead Palmitate: Similar to this compound, lead palmitate is a lead soap with a different fatty acid chain length.
These compounds share similar properties but differ in their specific uses and chemical behaviors .
Propriétés
Numéro CAS |
7717-46-6 |
|---|---|
Formule moléculaire |
C72H140O8Pb-4 |
Poids moléculaire |
1341 g/mol |
InChI |
InChI=1S/4C18H36O2.Pb/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h4*2-17H2,1H3,(H,19,20);/p-4 |
Clé InChI |
FUWVIBJNYJGKEV-UHFFFAOYSA-J |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



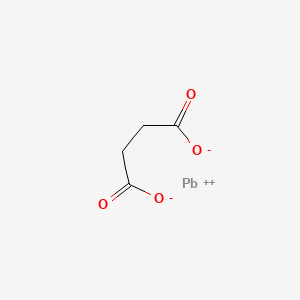

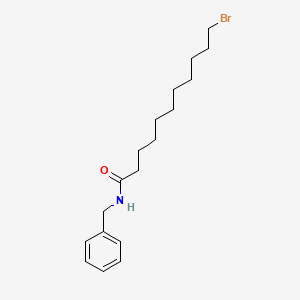
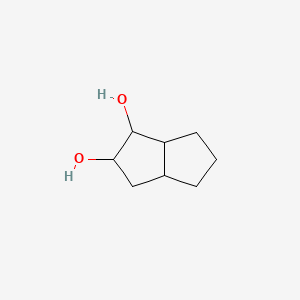
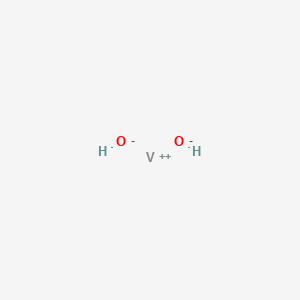
![3-Piperidinecarboxamide, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-](/img/structure/B12641535.png)
![N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12641540.png)
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B12641544.png)
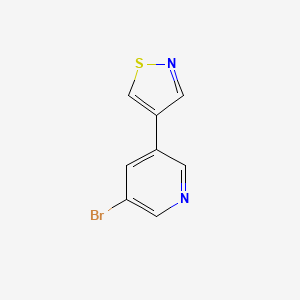
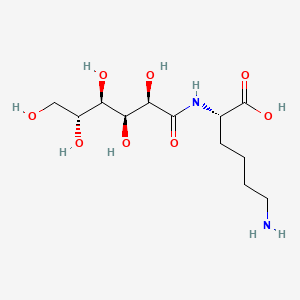
![4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12641570.png)

![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[[(3S)-3-amino-2-oxopiperidin-1-yl]methyl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12641580.png)
